Bienvenue dans la boutique en ligne BenchChem!

Azolimine

Renal Physiology Mineralocorticoid Receptor Pharmacology Diuretic Combination Therapy

Azolimine (CL 90,748) is a nonsteroidal MR antagonist with conditional efficacy—its diuretic/natriuretic activity is enhanced in the presence of mineralocorticoid agonists, a property absent in epithelial sodium channel blockers such as amiloride and triamterene. This unique steroid-dependent enhancement makes it indispensable for isolating aldosterone-dependent pathways in renal electrolyte excretion studies. With a potent IC50 of 2 nM in cellular MR antagonist assays, it serves as a quantitative benchmark for validating new MR functional assays and SAR campaigns exploring nonsteroidal MR ligands. Ensure your research uses the definitive nonsteroidal reference compound for conditional MR blockade.

Molecular Formula C10H11N3O
Molecular Weight 189.21 g/mol
CAS No. 1395-18-2
Cat. No. B072605
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzolimine
CAS1395-18-2
Synonymsazolimine
CL 90,748
Molecular FormulaC10H11N3O
Molecular Weight189.21 g/mol
Structural Identifiers
SMILESCN1C(=O)CN(C1=N)C2=CC=CC=C2
InChIInChI=1S/C10H11N3O/c1-12-9(14)7-13(10(12)11)8-5-3-2-4-6-8/h2-6,11H,7H2,1H3
InChIKeyKPMDCTAAOGEIKO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Azolimine (CAS 1395-18-2) – Nonsteroidal MR Antagonist for Renal Electrolyte Research and Diuretic Combination Studies


Azolimine (CL 90,748) is an imidazolidinone-based small molecule that acts as a nonsteroidal antagonist of the mineralocorticoid receptor (MR) [1]. It was developed as a potassium-sparing diuretic that antagonizes aldosterone at the MR in the kidneys, thereby increasing sodium excretion while inhibiting potassium excretion [2]. Unlike steroidal MR antagonists such as spironolactone or eplerenone, azolimine lacks the steroid nucleus, providing a distinct chemotype for probing mineralocorticoid-mediated electrolyte regulation [1]. The compound has been investigated in multiple animal models for its capacity to antagonize mineralocorticoid effects on renal electrolyte excretion and to enhance the efficacy of classical diuretics [3].

Why Generic Substitution Fails: Azolimine's Unique MR Antagonism Profile Precludes Interchange with Amiloride, Triamterene, or Steroidal MR Blockers


Azolimine cannot be replaced by other potassium-sparing agents or MR antagonists because its mechanism of action is fundamentally distinct. Unlike the epithelial sodium channel (ENaC) blockers amiloride and triamterene—which act as noncompetitive mineralocorticoid antagonists independent of aldosterone presence—azolimine exhibits greater efficacy specifically in the presence of a mineralocorticoid agonist [1]. This steroid-dependent enhancement distinguishes azolimine from purely noncompetitive antagonists. Furthermore, azolimine's nonsteroidal imidazolidinone scaffold differs structurally from steroidal MR antagonists (e.g., spironolactone, eplerenone), which may confer different off-target interaction profiles. Consequently, experimental outcomes obtained with azolimine cannot be extrapolated to other in-class compounds without risking mechanistic misinterpretation [1].

Azolimine Procurement Evidence: Quantitative Differentiation from Amiloride, Triamterene, and Steroidal MR Antagonists


Steroid-Dependent Efficacy: Azolimine Demonstrates Superior Activity in the Presence of Mineralocorticoids Versus Amiloride and Triamterene

Azolimine's efficacy is contingent upon the presence of a mineralocorticoid agonist, a property that differentiates it from noncompetitive mineralocorticoid antagonists such as amiloride and triamterene. In conscious dogs receiving a saline-plus-dextrose infusion, azolimine was effective only when desoxycorticosterone (DCA) was co-administered [1]. The study notes that 'its greater efficacy in the presence of mineralocorticoid distinguishes it from noncompetitive mineralocorticoid antagonists as amiloride and triamterene' [1]. This steroid-dependent activity profile is unique among potassium-sparing agents and is critical for experimental designs requiring selective, context-dependent MR blockade.

Renal Physiology Mineralocorticoid Receptor Pharmacology Diuretic Combination Therapy

Urinary Na/K Ratio Improvement: Azolimine Enhances Classical Diuretic Efficacy in Adrenalectomized and Sodium-Deficient Rat Models

Azolimine significantly improves the urinary sodium-to-potassium (Na/K) ratio when combined with classical diuretics, a finding with direct implications for potassium-sparing therapeutic strategies. In both adrenalectomized, desoxycorticosterone-treated rats and sodium-deficient rats, azolimine co-administration with thiazides, furosemide, or other classical diuretics resulted in a significant enhancement of the urinary Na/K ratio [1]. This quantitative improvement reflects increased sodium excretion without commensurate potassium loss, distinguishing azolimine from diuretics that induce hypokalemia.

Diuretic Synergy Electrolyte Balance Combination Pharmacology

Mineralocorticoid Receptor Binding Affinity: Azolimine Exhibits Nanomolar Potency at Human MR in Cellular Assays

Azolimine demonstrates potent binding to the human mineralocorticoid receptor (MR), as quantified in a cellular antagonist assay. In HEK293T cells expressing Gal4-fused human MR ligand-binding domain (residues 672-984), azolimine inhibited aldosterone-induced transactivation with an IC50 of 2 nM [1]. This sub-10 nM potency establishes azolimine as a high-affinity MR ligand suitable for competitive binding studies and receptor occupancy experiments.

Receptor Binding MR Antagonism Cellular Pharmacology

Nonsteroidal Chemotype: Azolimine's Imidazolidinone Scaffold Differs Fundamentally from Steroidal MR Antagonists

Azolimine is a tetrasubstituted imidazolidine, specifically 1-phenyl-2-imino-3-methyl-4-oxoimidazolidine [1]. This structure lacks the cyclopentanoperhydrophenanthrene steroid nucleus present in spironolactone and eplerenone. The nonsteroidal nature of azolimine may reduce the risk of steroid receptor cross-reactivity (e.g., androgen, progesterone receptors) commonly associated with steroidal MR antagonists. Patent literature identifies azolimine as one of the 'most preferred compounds' among a series of tetrasubstituted imidazolidines, citing its outstanding diuretic and antialdosterone activity [1].

Chemical Structure Nonsteroidal MR Antagonist Imidazolidinone

Azolimine (1395-18-2): High-Impact Research and Industrial Application Scenarios Based on Quantitative Evidence


Mechanistic Dissection of Mineralocorticoid-Dependent Renal Electrolyte Handling

Azolimine is uniquely suited for experiments requiring conditional mineralocorticoid receptor blockade. Because its diuretic/natriuretic activity is enhanced in the presence of mineralocorticoid agonists (unlike amiloride or triamterene), azolimine can be used to isolate aldosterone-dependent from aldosterone-independent pathways in renal electrolyte excretion studies [1]. This conditional pharmacology is particularly valuable in adrenalectomized animal models supplemented with exogenous mineralocorticoids, where azolimine's steroid-dependent efficacy has been quantitatively demonstrated [1].

Potassium-Sparing Diuretic Combination Screening and Synergy Evaluation

Azolimine's demonstrated ability to significantly improve the urinary Na/K ratio when combined with thiazides, furosemide, and other classical diuretics makes it a valuable reference compound for evaluating novel potassium-sparing combination therapies [1]. Researchers screening new chemical entities for diuretic synergy can benchmark their candidates against azolimine in the established adrenalectomized, DCA-treated rat model or sodium-deficient rat model [1].

Nonsteroidal MR Antagonist Tool Compound for Selectivity Profiling

For studies aimed at differentiating steroidal versus nonsteroidal MR antagonist pharmacology, azolimine serves as a well-characterized nonsteroidal reference. Its imidazolidinone scaffold and potent MR binding (IC50 = 2 nM) provide a distinct chemotype for evaluating receptor selectivity profiles and off-target interactions compared to steroidal agents like spironolactone and eplerenone [2][3]. This is particularly relevant for structure-activity relationship (SAR) campaigns exploring nonsteroidal MR ligands.

In Vitro MR Antagonism Assay Validation and Concentration-Response Calibration

The established IC50 of 2 nM for azolimine in a cellular MR antagonist assay using HEK293T cells provides a quantitative benchmark for validating new MR functional assays [2]. This data enables researchers to calibrate concentration-response curves, confirm assay sensitivity, and benchmark novel MR antagonists against a known nonsteroidal reference compound with defined potency [2].

Quote Request

Request a Quote for Azolimine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.